Benzoic acid, 3-[[4-[(5-methyl-3-isoxazolyl)amino]-1,4-dioxobutyl][2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl]amino]-, methyl ester (9CI)
Description
IUPAC Nomenclature Breakdown and Functional Group Analysis
The IUPAC name systematically describes the compound’s structure through hierarchical substituent prioritization:
- Parent structure : Methyl ester of benzoic acid (methyl benzoate), indicated by "benzoic acid, methyl ester."
- Substituents on the benzene ring :
- A tertiary amine group at position 3, attached to two distinct chains:
- Chain 1 : 4-[(5-methyl-3-isoxazolyl)amino]-1,4-dioxobutyl group.
- Contains a diketone (1,4-dioxobutyl) linked to a 5-methylisoxazol-3-amine moiety.
- Chain 2 : 2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl group.
- Features a ketone (2-oxo) and a secondary amine connected to a tetrahydrofuran-2-ylmethyl group.
- Chain 1 : 4-[(5-methyl-3-isoxazolyl)amino]-1,4-dioxobutyl group.
- A tertiary amine group at position 3, attached to two distinct chains:
Functional groups :
- Ester (methyl ester of benzoic acid).
- Amide (N-linked to the isoxazole and tetrahydrofuran groups).
- Ketone (1,4-dioxobutyl and 2-oxoethyl).
- Heterocycles : Isoxazole (5-methyl-3-isoxazolyl) and tetrahydrofuran.
This nomenclature aligns with IUPAC Rule C-14.4 for heterocyclic compounds and Rule C-7.3 for ester prioritization.
CAS Registry Number and Alternative Chemical Identifiers
The compound’s primary identifier is CAS 602322-37-0 . Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| Canonical SMILES | COC(=O)C1=CC=CC(=C1N(CC(=O)NCC2CCOC2)CC(=O)C(=O)NC3=CC(=NO3)C)C | |
| Other CAS variants | 602322-38-3 (isomeric form) | |
| Non-proprietary name | Not formally assigned |
The structural complexity limits common synonyms, though patent literature may use internal codes (e.g., "9CI" denotes a specific patent classification).
Structural Classification Within Heterocyclic Benzoate Derivatives
This compound belongs to three overlapping subclasses:
Heterocyclic benzoates :
Multifunctional amides :
Keto-enol tautomer candidates :
Structural comparison to related compounds :
Properties
CAS No. |
602322-37-2 |
|---|---|
Molecular Formula |
C23H28N4O7 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 3-[[4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutanoyl]-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C23H28N4O7/c1-15-11-19(26-34-15)25-20(28)8-9-22(30)27(14-21(29)24-13-18-7-4-10-33-18)17-6-3-5-16(12-17)23(31)32-2/h3,5-6,11-12,18H,4,7-10,13-14H2,1-2H3,(H,24,29)(H,25,26,28) |
InChI Key |
SZJYIAWVMQPETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)N(CC(=O)NCC2CCCO2)C3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzoic acid, 3-[[4-[(5-methyl-3-isoxazolyl)amino]-1,4-dioxobutyl][2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl]amino]-, methyl ester (9CI) , is a complex molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of multiple functional groups, including an isoxazole moiety and a dioxobutyl chain, which may influence its biological interactions. The molecular formula is , and it has a CAS number of 602322-37-2 .
| Property | Value |
|---|---|
| Molecular Weight | 402.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this structure can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that derivatives with a similar backbone displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
There is emerging evidence that benzoic acid derivatives can exert anticancer effects. A notable study investigated the cytotoxicity of various benzoic acid derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications to the benzoic acid structure enhance its ability to induce apoptosis in these cancer cells . The specific compound under investigation may share similar properties due to its structural components.
Enzyme Inhibition
Enzyme inhibition is another area where benzoic acid derivatives have shown promise. Compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition could lead to potential anti-inflammatory applications .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzoic acid derivatives. The results highlighted that modifications at the amino position significantly enhanced activity against gram-positive bacteria .
- Cytotoxicity Assays : In vitro assays conducted on the MCF-7 cell line revealed that certain benzoic acid derivatives induced cell cycle arrest at the G1 phase, leading to increased apoptosis rates . This suggests potential for development as an anticancer agent.
- Enzyme Activity : A study focusing on enzyme inhibition demonstrated that compounds structurally related to this benzoic acid derivative inhibited COX enzymes effectively, with implications for treating inflammatory diseases .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to benzoic acid derivatives exhibit anticancer properties. The isoxazole moiety has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of benzoic acid derivatives and their effects on cancer cell lines. The results showed that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting that the compound may possess similar properties due to its structural features .
2. Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial activity. The presence of the isoxazole ring enhances the compound's ability to penetrate microbial membranes, making it effective against a range of bacteria and fungi.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Benzoic Acid Derivative | C. albicans | 8 µg/mL |
This table illustrates the comparative effectiveness of various compounds, highlighting the potential of benzoic acid derivatives in antimicrobial applications .
Agricultural Applications
3. Plant Growth Regulation
Research has shown that benzoic acid derivatives can act as plant growth regulators, influencing processes such as seed germination and root development.
Case Study:
In a controlled study involving tomato plants, a benzoic acid derivative was applied at varying concentrations. Results indicated that certain concentrations promoted root elongation and overall plant vigor compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
The following table compares the target compound with structurally related benzoic acid esters from the evidence:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity : The target compound’s tetrahydrofuran and isoxazole groups likely increase lipophilicity compared to simpler analogs like or , enhancing membrane permeability .
- Reactivity : The absence of electron-withdrawing groups (e.g., nitro in ) suggests the target may be less reactive but more stable under physiological conditions.
Functional Group Impact on Bioactivity
- Isoxazole Ring: Present in both the target compound and , this heterocycle is known for antimicrobial and anti-inflammatory properties. The 5-methyl substitution may enhance metabolic stability .
- Tetrahydrofuran Derivative: The tetrahydrofurfurylamino group in the target compound contrasts with the tetrahydrofuran carbonyl group in . This difference may reduce ester hydrolysis susceptibility compared to .
- Amino and Ester Linkages: The methyl ester in the target compound and facilitates cellular uptake, while amino groups (e.g., in ) can be modified for targeted drug delivery.
Preparation Methods
Synthesis via Amide Formation
One of the primary methods for synthesizing this compound involves the formation of amide bonds between benzoic acid derivatives and isoxazole-containing amines. The general steps include:
-
- The carboxylic acid group of benzoic acid is activated using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
Reaction with Isoxazole Amine:
- The activated benzoic acid is then reacted with a suitable amine derivative, such as 5-methyl-3-isoxazolylamine, under anhydrous conditions to form the corresponding amide.
Alkylation Reactions
Alkylation plays a crucial role in modifying the side chains of the compound:
-
- The amine groups can be alkylated using alkyl halides or sulfonates, which introduces various side chains into the molecular structure.
Use of Tetrahydrofuran Derivatives:
- Tetrahydrofuran derivatives can be used as alkylating agents to introduce the tetrahydro-2-furanyl group into the structure.
Dioxobutane Synthesis
The synthesis of the dioxobutane moiety can be achieved through:
- Condensation Reactions:
- Starting from simple diketones or aldehydes, condensation reactions can yield the dioxobutane framework necessary for further functionalization.
Final Esterification
The final step typically involves esterification to form the methyl ester:
- Esterification Process:
- The carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Summary Table of Preparation Steps
| Step Number | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Activation | DCC or EDC | Activated benzoic acid |
| 2 | Amide Formation | Isoxazole amine | Benzoic acid amide derivative |
| 3 | Alkylation | Alkyl halides or sulfonates | Modified amine side chains |
| 4 | Dioxobutane Synthesis | Diketones/Aldehydes | Dioxobutane framework |
| 5 | Esterification | Methanol + Acid Catalyst | Methyl ester of benzoic acid |
Research Findings and Considerations
The preparation methods for Benzoic acid, 3-[[4-[(5-methyl-3-isoxazolyl)amino]-1,4-dioxobutyl][2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl]amino]-, methyl ester (9CI) are diverse and can be tailored based on available reagents and desired modifications.
Key Considerations:
The choice of coupling agents significantly affects the yield and purity of the final product.
Careful control of reaction conditions (temperature, solvent, and time) is crucial to avoid side reactions that could lead to impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
